molecular formula C14H12OS2 B14230077 4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 756856-66-3

4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14230077
CAS No.: 756856-66-3
M. Wt: 260.4 g/mol
InChI Key: HURQLJVJBGBZPE-UHFFFAOYSA-N
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Description

4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C14H12OS2 This compound is characterized by the presence of both benzylsulfanyl and sulfanyl groups attached to a cyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of benzyl mercaptan with a suitable cyclohexadienone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as oxidoreductases, by binding to their active sites and preventing their normal function. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxythiobenzamide
  • 4-Hydroxybenzothioamide
  • 4-Hydroxybenzene-1-carbothioamide

Uniqueness

4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its dual sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

756856-66-3

Molecular Formula

C14H12OS2

Molecular Weight

260.4 g/mol

IUPAC Name

benzyl 4-hydroxybenzenecarbodithioate

InChI

InChI=1S/C14H12OS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

HURQLJVJBGBZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)O

Origin of Product

United States

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